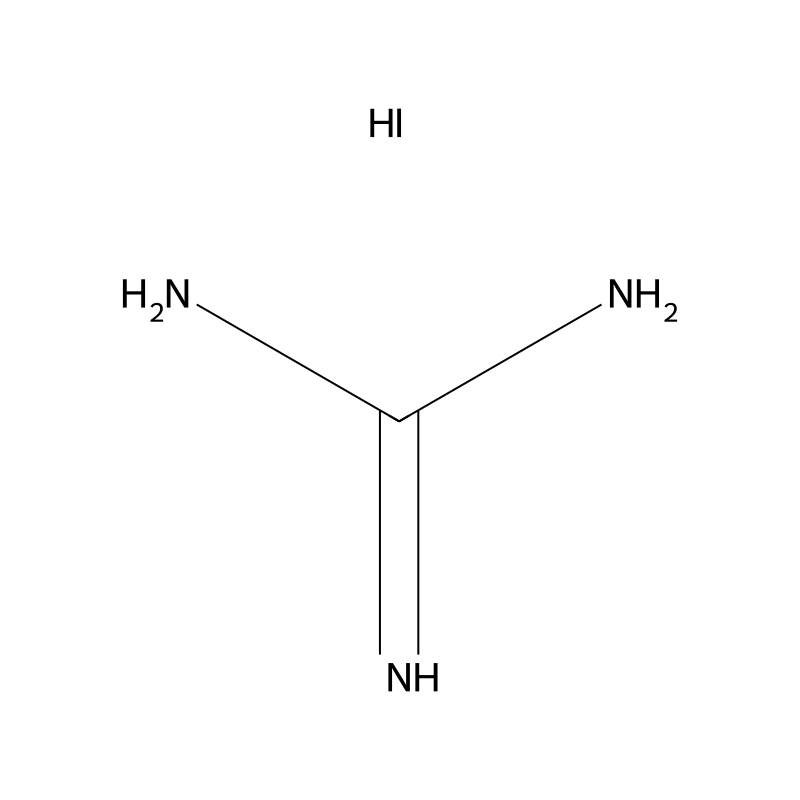

Guanidine Hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Refolding:

Guanidine Hydroiodide, similar to its close relative Guanidine Hydrochloride, exhibits a unique effect at lower concentrations. It can promote the refolding of proteins that have been denatured, restoring their enzymatic activity. This property makes it valuable in studies related to protein structure and function. Researchers can utilize Guanidine Hydroiodide to understand the process of protein folding and misfolding, which is crucial in diseases like Alzheimer's and Parkinson's. Source: Sigma-Aldrich, "Guanidine, 50-01-1, Molecular Biology, G3272":

Radiopaque Contrast Agent Development:

Research is ongoing to explore the potential of Guanidine Hydroiodide as a component in the development of radiopaque contrast agents. These agents are used in medical imaging techniques like X-rays to improve the visibility of specific organs or tissues. Studies have shown that combining Guanidine Hydroiodide with an iodinated polymeric matrix can create an X-ray-positive substance. This opens avenues for developing new and potentially safer contrast agents for diagnostic purposes. Source: ResearchGate, "Synthesis and study of oligohexamethyleneguanidine hydroiodide as a radiopaque substance":

Guanidine Hydroiodide is a chemical compound that serves as the hydroiodide salt of guanidine. Guanidine itself is a nitrogen-rich organic compound, characterized by its high basicity and presence in various biological systems. The hydroiodide form is produced when guanidine reacts with hydroiodic acid, resulting in a stable salt that retains the properties of guanidine while incorporating iodine. It is important to note that guanidine Hydroiodide is distinct from its more commonly known counterpart, guanidine Hydrochloride, which is often used in laboratory settings.

- Formation of Guanidinium Ions: Guanidine Hydroiodide can dissociate in solution to form guanidinium ions and iodide ions:

- Deprotonation: In the presence of strong bases, guanidinium ions can be deprotonated to regenerate guanidine:

These reactions highlight the basic nature of guanidine and its derivatives, making them useful in various chemical contexts.

Guanidine Hydroiodide exhibits several biological activities, primarily attributed to its role as a strong base and chaotropic agent. It has been studied for its effects on protein denaturation and enzyme activity:

- Protein Denaturation: Similar to guanidine Hydrochloride, Guanidine Hydroiodide can denature proteins by disrupting hydrogen bonds and hydrophobic interactions, leading to loss of secondary and tertiary structures at high concentrations (typically above 6 M) .

- Enzyme Modulation: At lower concentrations, it may act as an activator for certain enzymes, influencing their activity through allosteric mechanisms or by stabilizing specific conformations .

The synthesis of Guanidine Hydroiodide typically involves the reaction of guanidine with hydroiodic acid. The general method includes:

- Reaction with Hydroiodic Acid: Guanidine is dissolved in water or an appropriate solvent and treated with hydroiodic acid:

- Crystallization: The resulting solution is cooled or evaporated to obtain Guanidine Hydroiodide crystals.

This method ensures the formation of a pure salt suitable for various applications.

Guanidine Hydroiodide has several applications across different fields:

- Biochemical Research: Utilized as a protein denaturant in studies of protein folding and stability.

- Pharmaceuticals: Investigated for potential therapeutic effects in conditions like myasthenia gravis, where it may enhance neuromuscular transmission .

- Chemical Synthesis: Acts as a reagent in organic synthesis for forming other nitrogen-containing compounds.

Studies on Guanidine Hydroiodide interactions focus on its role in biochemical processes:

- Protein Interactions: Research indicates that Guanidine Hydroiodide can alter the conformation of proteins, impacting their interactions with substrates or inhibitors .

- Enzymatic Effects: Investigations have shown that it can modulate enzyme activities through dual mechanisms—acting both as a chaotropic agent and as a cation activator .

Guanidine Hydroiodide shares similarities with other guanidine derivatives but possesses unique properties due to its iodine component. Here are some similar compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Guanidine Hydrochloride | C(NH₂)₃Cl | Commonly used as a protein denaturant |

| Guanidinium Thiocyanate | C(NH₂)₃SCN | Used in nucleic acid extraction |

| Biguanide | C(NH₂)₂(C=NH) | Antidiabetic medication (e.g., Metformin) |

| Arginine | C₆H₁₄N₄O₂ | An amino acid involved in protein synthesis |

Guanidine Hydroiodide's uniqueness lies in its specific interactions with biological macromolecules and its potential therapeutic applications, distinguishing it from other compounds within the guanidine family.

Classical Synthetic Pathways from Cyanamide and Ammonium Salts

The synthesis of guanidine hydroiodide through classical pathways primarily involves the reaction of nitrogen-containing precursors with ammonium iodide under controlled conditions [1] [2]. The most established synthetic route utilizes dicyandiamide as the starting material, which reacts with ammonium iodide in a molten state reaction at temperatures ranging from 170 to 230 degrees Celsius [3] [4]. This process represents a direct adaptation of the classical guanidine hydrochloride synthesis methodology, substituting iodide for chloride ions [1].

The reaction mechanism follows a well-documented pathway where dicyandiamide undergoes thermal decomposition and subsequent reaction with the ammonium salt [2] [5]. The process begins with the formation of cyanamide intermediates, which subsequently react with ammonia generated from the ammonium salt decomposition to form the guanidinium cation [5]. The reaction can be represented as a multi-step process involving the initial formation of biguanidine intermediates, followed by further ammonolysis to yield the final guanidine hydroiodide product [2].

Alternative classical pathways employ cyanamide directly as the starting material, which offers certain advantages in terms of reaction efficiency and yield [1] [6]. The cyanamide route typically operates at lower temperatures, ranging from 120 to 170 degrees Celsius, and demonstrates improved conversion rates compared to dicyandiamide-based processes [6]. Research has shown that cyanamide-based synthesis can achieve yields of 75 to 85 percent under optimized conditions [1] [6].

A third classical approach involves the use of urea as the nitrogen source, combined with ammonium iodide under specific reaction conditions [4] [7]. This method has gained attention due to the widespread availability and low cost of urea as a starting material [7]. The urea-based synthesis typically requires temperatures between 160 and 170 degrees Celsius and can be conducted using mechanochemical methods to enhance reaction efficiency [4].

| Starting Materials | Temperature (°C) | Reaction Time | Yield (%) | Reaction Medium |

|---|---|---|---|---|

| Dicyandiamide + Ammonium Iodide | 170-230 | 1-6 hours | 70-90 | Molten state |

| Cyanamide + Ammonium Iodide | 120-170 | 2-3 hours | 75-85 | Aqueous/molten |

| Urea + Ammonium Iodide | 160-170 | 1-6 hours | 71-75 | Ball mill/sealed reactor |

| Isothiouronium Iodide + Amine | 40-50 | 24 hours | 85-95 | Tetrahydrofuran |

The isothiouronium salt method represents a more recent development in classical synthesis approaches [8]. This pathway involves the reaction of isothiouronium iodides with various amines under mild conditions, typically at temperatures between 40 and 50 degrees Celsius [8]. The reaction proceeds through a guanylation mechanism where the isothiouronium salt acts as a guanylating agent, transferring the guanidine functionality to the amine substrate [8]. This method demonstrates excellent yields, often exceeding 85 percent, and offers superior functional group tolerance compared to high-temperature methods [8].

Industrial-Scale Manufacturing Processes

Industrial-scale production of guanidine hydroiodide employs several manufacturing strategies, with continuous processes showing significant advantages over traditional batch operations [9] [10] [11]. The continuous manufacturing approach allows for better process control, improved energy efficiency, and higher product consistency compared to batch methods [10] [11].

Modern industrial processes typically utilize multi-stage reactor systems designed to optimize reaction conditions and maximize conversion efficiency [11]. The reactor design incorporates features such as controlled foaming prevention, efficient heat transfer, and continuous monitoring of reaction parameters [11]. Industrial reactors are constructed with geometric forms that provide adequate free surface area to permit the release of ammonia gas without excessive foaming, particularly important in the first reaction compartment [11].

The continuous process involves feeding the reaction mixture through a series of heated reactors operating at temperatures between 160 and 180 degrees Celsius [10] [11]. The residence time in each reactor is carefully controlled to ensure complete conversion while minimizing side reactions [11]. Industrial facilities typically achieve conversion efficiencies of 90 to 95 percent through optimized process parameters [10] [11].

Temperature control represents a critical aspect of industrial manufacturing, with modern facilities employing sophisticated heating systems to maintain uniform temperature distribution [11]. The reaction temperature is typically maintained at 160 to 180 degrees Celsius for continuous processes, which represents a compromise between reaction rate and product quality [10]. Lower operating temperatures are preferred for safety considerations and reduced energy consumption [11].

Pressure management in industrial reactors involves maintaining controlled pressure conditions to optimize reaction kinetics and prevent unwanted side reactions [4] [10]. Modern mechanochemical approaches utilize sealed reactor systems operating at pressures ranging from 0.8 to 1.8 megapascals [4]. These elevated pressure conditions help retain volatile reactants and improve overall process efficiency [4].

| Process Parameter | Batch Process | Continuous Process | Mechanochemical |

|---|---|---|---|

| Reactor Temperature | 170-190°C | 160-180°C | 160-170°C |

| Pressure | Atmospheric | 0.8-1.8 MPa | 0.8-1.8 MPa |

| Residence Time | 2-4 hours | 1-2 hours | 1-6 hours |

| Feed Rate | Batch loading | 40-50 kg/hour | Ball mill processing |

| Conversion Efficiency | 85-90% | 90-95% | 71-90% |

| Product Purity | 98-99% | 99-99.5% | 99-99.9% |

| Energy Consumption | High | Medium | Low |

The implementation of mechanochemical processing in industrial settings represents a significant advancement in manufacturing technology [12] [4]. Ball milling systems are employed to conduct synthesis under solvent-free conditions, reducing environmental impact and processing costs [12]. These systems utilize sealed reactors with controlled atmosphere conditions and mechanical agitation to promote reaction completion [4] [12].

Industrial facilities incorporate advanced process monitoring and control systems to ensure consistent product quality and optimize operational efficiency [11]. Real-time monitoring of temperature, pressure, and reaction progress allows for immediate adjustment of process parameters [11]. Automated control systems help maintain optimal reaction conditions and prevent process deviations that could affect product quality [11].

The scale-up from laboratory to industrial production requires careful consideration of heat transfer limitations and mixing efficiency [11]. Industrial reactors are designed with enhanced heat transfer capabilities to manage the exothermic nature of the guanidine formation reaction [11]. Special attention is given to reactor geometry and agitation systems to ensure uniform mixing and temperature distribution throughout the reaction mass [11].

Purification Techniques and Quality Control Standards

The purification of guanidine hydroiodide requires specialized techniques due to the compound's high solubility in polar solvents and ionic nature [13]. Recrystallization remains the primary purification method for achieving pharmaceutical-grade purity, with water and ethanol serving as the most commonly employed solvents [14] [15].

Water-based recrystallization represents the most economical and environmentally friendly purification approach [14]. The process involves dissolving the crude guanidine hydroiodide in hot water until saturation, followed by controlled cooling to promote crystal formation [14]. This method typically achieves purities of 98 to 99 percent with recovery yields ranging from 85 to 90 percent [14]. The recrystallization process requires careful temperature control during both dissolution and crystallization phases to ensure optimal crystal formation [14].

Ethanol-based recrystallization offers enhanced purification efficiency, particularly for removing trace organic impurities [14] [15]. This method typically achieves higher purities of 99 to 99.5 percent, although with slightly reduced recovery yields of 80 to 85 percent [14]. The ethanol recrystallization process involves similar temperature control requirements but offers improved selectivity for rejecting impurities [14] [15].

Activated carbon treatment provides an additional purification step for achieving ultra-high purity products [16]. The process involves treating the dissolved guanidine hydroiodide solution with activated carbon to remove colored impurities and trace organic contaminants [16]. This technique can achieve purities of 99.5 to 99.8 percent, making it suitable for pharmaceutical and research applications [16]. The activated carbon treatment typically requires 2 to 4 hours of contact time at elevated temperatures [16].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Solvent Requirements | Processing Time |

|---|---|---|---|---|

| Recrystallization (Water) | 98-99 | 85-90 | Water (minimal) | 4-6 hours |

| Recrystallization (Ethanol) | 99-99.5 | 80-85 | Ethanol (moderate) | 6-8 hours |

| Activated Carbon Treatment | 99.5-99.8 | 75-80 | Water + Carbon | 2-4 hours |

| Solvent Extraction | 97-98 | 70-75 | Organic solvents | 8-12 hours |

| Ion Exchange Chromatography | 99.8-99.9 | 90-95 | Buffer solutions | 12-24 hours |

| Precipitation Method | 95-97 | 88-92 | Aqueous media | 2-3 hours |

Ion exchange chromatography represents the most sophisticated purification technique for achieving research-grade purity [16] [17]. This method utilizes specialized resins to selectively remove ionic impurities while retaining the desired guanidine hydroiodide product [16]. The technique can achieve purities exceeding 99.8 percent with excellent recovery yields of 90 to 95 percent [16]. However, the process requires specialized equipment and longer processing times of 12 to 24 hours [17].

Quality control standards for guanidine hydroiodide encompass both chemical purity and physical characteristics [18] [19]. Standard analytical methods include titration for determining the active content, typically requiring minimum purities of 99.5 percent for pharmaceutical-grade material [18]. Additional quality parameters include moisture content, residual solvents, and heavy metal contamination levels [18] [19].

Chromatographic analysis serves as the primary method for detecting and quantifying impurities in guanidine hydroiodide products [17]. High-performance liquid chromatography with appropriate detection methods allows for the identification of organic impurities and degradation products [17]. The analytical methods must be validated according to international pharmaceutical standards to ensure reliability and reproducibility [18].

Physical quality parameters include crystal morphology, particle size distribution, and bulk density characteristics [18] [19]. These properties affect the downstream processing characteristics and must be controlled within specified ranges [19]. Modern quality control protocols incorporate automated analytical systems to ensure consistent monitoring and documentation of all quality parameters [18].

Green Chemistry Approaches in Guanidine Hydroiodide Synthesis

Green chemistry principles have been increasingly applied to guanidine hydroiodide synthesis to reduce environmental impact and improve process sustainability [20] [21] [22]. Mechanochemical synthesis represents one of the most promising green chemistry approaches, offering solvent-free reaction conditions and reduced energy consumption [20] [12].

Ball milling techniques enable the synthesis of guanidine hydroiodide under completely solvent-free conditions [12] [20]. The mechanochemical approach utilizes mechanical energy to promote chemical reactions in the solid state, eliminating the need for organic solvents [20]. Research has demonstrated that ball milling can achieve excellent yields while significantly reducing processing time compared to conventional solution-based methods [12].

The mechanochemical process typically involves grinding the reactants in a ball mill under controlled conditions for periods ranging from 30 minutes to 2 hours [12] [20]. The mechanical energy provided by the ball milling action promotes intimate mixing of reactants and facilitates chemical bond formation [20]. This approach offers particular advantages for reactions involving solid reactants, as it eliminates mass transfer limitations associated with heterogeneous systems [12].

Microwave-assisted synthesis represents another important green chemistry approach for guanidine hydroiodide production [22] [23]. This method utilizes microwave energy to accelerate chemical reactions while reducing overall energy consumption [22]. Microwave heating provides rapid and uniform heating throughout the reaction mixture, leading to improved reaction rates and reduced processing times [23].

The microwave-assisted approach typically reduces reaction times to 10 to 30 minutes compared to several hours required for conventional heating methods [22] [23]. This dramatic reduction in processing time translates to significant energy savings and improved process economics [22]. Additionally, the precise temperature control achievable with microwave heating helps minimize side reactions and improve product selectivity [23].

| Approach | Solvent Usage | Energy Efficiency | Waste Generation | Reaction Time | Scalability |

|---|---|---|---|---|---|

| Traditional Synthesis | High (organic solvents) | Low | High | 2-6 hours | Excellent |

| Mechanochemical Ball Milling | None to minimal | High | Minimal | 30 minutes - 2 hours | Good |

| Microwave-Assisted Synthesis | Reduced (50-70%) | Very High | Low | 10-30 minutes | Limited |

| Solvent-Free Methods | None | High | Very Low | 1-3 hours | Good |

| Photosynthetic Production | Water only | Solar powered | Biodegradable | 7 days | Research stage |

| Electrochemical Synthesis | Aqueous media | Moderate | Low | 1-4 hours | Moderate |

Photosynthetic production of guanidine compounds represents an emerging green chemistry approach that utilizes renewable solar energy [24]. This biological approach employs engineered cyanobacteria to convert carbon dioxide and nitrogen sources into guanidine derivatives [24]. While still in the research stage, this method demonstrates the potential for completely sustainable guanidine production using only water, carbon dioxide, and solar energy [24].

The photosynthetic approach involves genetically modified cyanobacteria that express specialized enzymes for guanidine biosynthesis [24]. The process operates at ambient temperature and pressure conditions, eliminating the need for high-temperature processing [24]. Research has demonstrated the production of significant quantities of guanidine compounds using this approach, with productivities reaching 83.8 milligrams per liter per day [24].

Electrochemical synthesis methods offer another avenue for sustainable guanidine hydroiodide production [25]. These approaches utilize electrical energy to drive chemical transformations in aqueous media, eliminating the need for organic solvents [25]. Electrochemical methods typically operate under mild conditions and can be powered by renewable electricity sources [25].

The electrochemical approach involves the use of iodide ions as both electrolyte and mediator in the synthesis process [25]. This method enables one-pot synthesis procedures that combine multiple reaction steps into a single operation [25]. The process demonstrates excellent functional group tolerance and can be conducted at ambient temperature conditions [25].

Solvent-free synthetic approaches extend beyond mechanochemical methods to include thermal and catalytic processes that eliminate solvent requirements [26]. These methods focus on optimizing reaction conditions to achieve high yields without the use of auxiliary solvents [26]. The development of efficient catalytic systems enables these solvent-free processes to operate under milder conditions while maintaining excellent conversion rates [26].

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant